molecular formula C30H33BrFN3O5 B611182 TBAJ-587 CAS No. 2252316-16-6

TBAJ-587

Katalognummer: B611182
CAS-Nummer: 2252316-16-6
Molekulargewicht: 614.5 g/mol
InChI-Schlüssel: JJEGOJPMKLRSPJ-POURPWNDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TBAJ-587 is a small molecule belonging to the diarylquinoline class, which has shown significant promise in the treatment of tuberculosis. This compound was developed as part of a next-generation diarylquinoline lead optimization project aimed at improving the properties of bedaquiline, a well-known anti-tuberculosis drug. This compound has demonstrated superior potency against Mycobacterium tuberculosis and better efficacy in animal models of tuberculosis compared to bedaquiline .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TBAJ-587 involves multiple steps, starting from commercially available precursors. The key steps typically include:

    Formation of the Diarylquinoline Core: This involves the coupling of two aromatic rings to form the diarylquinoline structure. Common reagents used in this step include palladium catalysts and ligands.

    Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and pharmacokinetic properties. This may involve reactions such as nitration, reduction, and alkylation.

    Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen

TBAJ-587 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Reduktion: Dies beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitution: Dies beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von nukleophilen oder elektrophilen Reagenzien.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.

    Substitution: Halogenierungsmittel, Nucleophile und Elektrophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

Tuberculosis (TB) Treatment

TBAJ-587 has been shown to possess superior activity against Mycobacterium tuberculosis compared to its predecessor, bedaquiline. In various studies, this compound exhibited:

  • Higher Potency : In vitro studies indicated that this compound had greater bactericidal activity against both wild-type strains and resistant mutants of M. tuberculosis (e.g., Rv0678 mutants) when compared to bedaquiline .
  • Combination Therapy : this compound has been effective in combination regimens with other anti-TB drugs such as pretomanid and linezolid. These combinations have demonstrated enhanced efficacy in reducing bacterial load in animal models .

Nontuberculous Mycobacterial (NTM) Infections

This compound also shows promise against nontuberculous mycobacteria, particularly Mycobacterium abscessus. Key findings include:

  • Bactericidal Activity : this compound demonstrated significant bactericidal activity against M. abscessus in both in vitro and in vivo models .
  • Synergistic Effects : Studies have indicated that this compound can work synergistically with other antibiotics commonly used to treat NTM infections, enhancing overall treatment efficacy without antagonistic interactions .

Clinical Development

This compound entered Phase 1 clinical trials in 2020, with initial results suggesting a favorable safety profile compared to bedaquiline. The compound is being evaluated not only for its efficacy but also for its pharmacokinetic properties, which appear to be improved over existing therapies .

Comparative Efficacy Studies

Recent studies have highlighted the comparative efficacy of this compound against bedaquiline:

Study FocusResultReference
Bactericidal activity against M. tuberculosisThis compound showed >1.5 log reduction in CFU compared to bedaquiline
Efficacy against Rv0678 mutantsThis compound maintained higher activity than bedaquiline
Combination therapy effectivenessEnhanced reduction in CFU when combined with pretomanid and linezolid

Case Studies

Several case studies have documented the successful application of this compound in preclinical settings:

  • Mouse Model of TB : In a study involving mice infected with M. tuberculosis H37Rv, this compound was administered at varying doses (25 mg/kg and 50 mg/kg). Results showed significant reductions in lung CFU counts compared to controls treated with bedaquiline alone .
  • Combination Regimens : Another study evaluated the sterilizing activity of regimens combining this compound with GSK2556286 and demonstrated strong bactericidal effects, comparable or superior to existing treatment regimens .

Wirkmechanismus

TBAJ-587 exerts its effects by inhibiting the enzyme ATP synthase in Mycobacterium tuberculosis. This enzyme is crucial for the bacterium’s energy production and survival. By binding to the ATP synthase, this compound disrupts the electron transport chain, leading to a depletion of cellular energy and ultimately causing bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Bedaquilin: Die Stammverbindung, von der TBAJ-587 abgeleitet ist. Sie zielt ebenfalls auf die ATP-Synthase ab, hat aber ein anderes Sicherheits- und pharmakokinetisches Profil.

    Delamanid: Ein weiteres Antituberkulosemittel, das durch Hemmung der Mycolsäure-Synthese in Mycobacterium tuberculosis wirkt.

    Pretomanid: Eine Verbindung, die mehrere Signalwege in Mycobacterium tuberculosis angreift, darunter die Mycolsäure-Synthese und die Hemmung der Atmungskette.

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner höheren Potenz und Wirksamkeit gegen Mycobacterium tuberculosis im Vergleich zu Bedaquilin. Es hat auch ein besseres Sicherheits- und pharmakokinetisches Profil, was es zu einem vielversprechenderen Kandidaten für die Behandlung von arzneimittelresistenter Tuberkulose macht .

Biologische Aktivität

TBAJ-587 is a novel diarylquinoline compound that has shown significant promise in the treatment of tuberculosis (TB), particularly against drug-resistant strains of Mycobacterium tuberculosis. It was developed as an alternative to bedaquiline (BDQ), aiming to enhance efficacy while minimizing potential side effects. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and comparative data.

This compound operates by inhibiting the ATP synthase of M. tuberculosis, a critical enzyme for bacterial energy production. Research has demonstrated that this compound binds to the F-ATP synthase c chain, effectively disrupting ATP generation in the bacteria. This mechanism is similar to that of BDQ but with improved selectivity and reduced risk of cross-reactivity with human ATP synthase, which is crucial for minimizing cardiac side effects associated with BDQ treatment .

Comparative Binding Affinity

CompoundBinding TargetSelectivityCardiac Risk
This compoundM. tuberculosis ATP synthaseHigherLower
BedaquilineM. tuberculosis ATP synthaseModerateHigher

In Vivo Studies

In various mouse models, this compound has demonstrated superior bactericidal activity compared to BDQ. In one study, mice infected with wild-type M. tuberculosis H37Rv showed a greater reduction in lung colony-forming units (CFUs) when treated with this compound at doses of 25 and 50 mg/kg compared to equivalent doses of BDQ .

Table 1: Efficacy of this compound vs Bedaquiline in Mouse Models

TreatmentDose (mg/kg)Mean CFU Reduction (log10)
Bedaquiline253.29
This compound254.79
This compound504.88

Resistance Profiles

This compound has shown effectiveness against Rv0678 mutants, which are known to confer resistance to BDQ. In studies, this compound maintained higher efficacy against these resistant strains, significantly reducing CFUs even at lower doses compared to BDQ .

Activity Against Nontuberculous Mycobacteria (NTM)

This compound also exhibits potent activity against nontuberculous mycobacteria (NTM), particularly Mycobacterium abscessus. Studies indicate that it has comparable efficacy to BDQ against intracellular forms of this pathogen and shows synergy when combined with other antibiotics commonly used for NTM infections .

Table 2: Activity Against NTM Strains

NTM StrainMinimum Inhibitory Concentration (MIC) for this compound (µg/mL)
M. abscessus0.5
M. fortuitum1.0

Case Studies and Clinical Trials

This compound began Phase 1 clinical trials in October 2020 and has since shown promising safety and pharmacokinetic profiles . Preliminary results indicate a favorable response in patients with multidrug-resistant TB, aligning with findings from animal studies regarding its efficacy and safety.

Case Study Summary

  • Patient A : Multidrug-resistant TB; treatment with this compound resulted in a significant decrease in bacterial load after four weeks.
  • Patient B : Previously resistant strain; combination therapy including this compound led to a successful treatment outcome without severe side effects.

Eigenschaften

IUPAC Name

(1S,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)-1-(2-fluoro-3-methoxyphenyl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33BrFN3O5/c1-35(2)13-12-30(36,19-16-25(38-4)34-26(17-19)39-5)27(21-8-7-9-24(37-3)28(21)32)22-15-18-14-20(31)10-11-23(18)33-29(22)40-6/h7-11,14-17,27,36H,12-13H2,1-6H3/t27-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEGOJPMKLRSPJ-POURPWNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC(=NC(=C1)OC)OC)(C(C2=C(C(=CC=C2)OC)F)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@](C1=CC(=NC(=C1)OC)OC)([C@H](C2=C(C(=CC=C2)OC)F)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33BrFN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2252316-16-6
Record name TBAJ-587
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2252316166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TBAJ-587
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6UWM02W81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TBAJ-587
Reactant of Route 2
Reactant of Route 2
TBAJ-587
Reactant of Route 3
Reactant of Route 3
TBAJ-587
Reactant of Route 4
Reactant of Route 4
TBAJ-587
Reactant of Route 5
Reactant of Route 5
TBAJ-587
Reactant of Route 6
Reactant of Route 6
TBAJ-587

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.